molecular formula C12H22N2O7 B13078286 tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate

tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate

Katalognummer: B13078286
Molekulargewicht: 306.31 g/mol
InChI-Schlüssel: HBKGCYVLAIQJAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Characterization tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is a chemical compound with the CAS Number 1429056-18-7 and a molecular weight of 306.31 g/mol. Its molecular formula is C 12 H 22 N 2 O 7 , identifying it as the oxalate salt form of the base compound tert-butyl (morpholin-3-ylmethyl)carbamate (CAS 169750-75-8) . The salt formation can enhance the compound's stability and crystallinity for research applications. Research Applications and Value This molecule incorporates two functional groups of significant interest in medicinal chemistry: a carbamate and a morpholine ring . The carbamate group is a key structural motif in modern drug discovery, often used as a stable surrogate for peptide bonds . Carbamates generally demonstrate good chemical and proteolytic stability, which can improve the metabolic profile and cellular permeability of drug candidates . The morpholine ring is a common feature in pharmaceuticals and agrochemicals, often contributing to solubility and influencing the pharmacokinetic properties of a molecule. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in multi-step organic synthesis, making this compound a potential building block for the preparation of more complex molecules, including active pharmaceutical ingredients (APIs) . Handling and Safety This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The compound should be stored sealed in a dry environment, under cold conditions (2-8°C), and kept in a dark place to ensure stability . Please refer to the relevant Safety Data Sheet for comprehensive handling and hazard information.

Eigenschaften

Molekularformel

C12H22N2O7

Molekulargewicht

306.31 g/mol

IUPAC-Name

tert-butyl N-(morpholin-3-ylmethyl)carbamate;oxalic acid

InChI

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8;3-1(4)2(5)6/h8,11H,4-7H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)

InChI-Schlüssel

HBKGCYVLAIQJAC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1COCCN1.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate typically involves the reaction of tert-butyl chloroformate with morpholine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is characterized by the presence of a tert-butyl group, a morpholine ring, and an oxalate moiety. Its molecular formula is C12_{12}H19_{19}N2_{2}O4_{4}, with a molecular weight of approximately 290.31 g/mol. The oxalate form enhances its solubility and stability, making it suitable for various biological applications.

Pharmaceutical Development

The compound shows promise as a building block in the synthesis of pharmaceuticals. Its structural features allow for modifications that can lead to enhanced biological activity. For instance, it can serve as an intermediate in the synthesis of dual-target ligands that interact with both μ-opioid receptors and dopamine D3 receptors, potentially reducing opioid abuse liability while maintaining analgesic effects .

Biological Interaction Studies

Research indicates that this compound exhibits significant binding affinities to various biological targets. Initial studies suggest that it may modulate enzyme activities relevant to lipid metabolism and pain signaling pathways, such as monoacylglycerol lipase (MAGL) and alpha/beta hydrolase domain-containing protein 6 (ABHD6) .

Case Studies

Several studies have highlighted the effectiveness of this compound in various experimental models:

  • Lupus Disease Model : In a study involving lupus-prone mice, compounds similar to this compound were tested for their ability to modulate immune responses. Results indicated significant reductions in auto-antibody titers following treatment, suggesting potential therapeutic applications in autoimmune diseases .
  • Pain Management : A novel dual-target ligand synthesized from this compound demonstrated promising results in maintaining analgesia while minimizing side effects associated with traditional opioid therapies. This highlights its potential role in developing safer pain management options .

Wirkmechanismus

The mechanism of action of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate (CAS: 1187929-81-2)

  • Structural Differences: Replaces the six-membered morpholine ring with a four-membered azetidine ring.
  • Physicochemical Properties: Property tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate Molecular Formula Not explicitly stated (Base: C₁₀H₂₀N₂O₃) C₁₁H₂₀N₂O₆ (oxalate salt) Molecular Weight ~240.28 g/mol (base) 276.29 g/mol Application Pharmaceutical intermediate Laboratory research intermediate
  • Synthesis : Both compounds utilize Boc protection strategies, but the azetidine derivative may require milder conditions due to ring strain .

(R/S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS: 1257850-88-6 and 1257850-83-1)

  • Chirality : The (R) and (S) enantiomers exhibit distinct stereochemical properties, influencing their interactions in asymmetric synthesis or biological systems .
  • Comparison :

    Property Oxalate Salt (Target Compound) Free Base (Enantiomers)
    Solubility Higher (due to oxalate ion) Lower
    Stability Enhanced crystalline form Prone to decomposition
  • Utility : The free base forms are precursors for chiral drug development, while the oxalate salt is preferred for storage and handling .

tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 847416-99-3)

  • Functional Group Variation: Replaces the morpholine ring with a cyclopentanone group, introducing a ketone moiety. This alters electronic properties (e.g., hydrogen-bonding capacity) and lipophilicity .
  • Data Comparison: Property this compound tert-Butyl (3-oxocyclopentyl)carbamate Molecular Formula Not explicitly stated C₁₀H₁₇NO₃ Molecular Weight ~240.28 g/mol (base) 199.25 g/mol Application Pharmaceutical intermediate Building block for kinase inhibitors
  • Synthesis: The cyclopentanone derivative is synthesized via Boc protection of 3-aminocyclopentanone, whereas the morpholine derivative requires ring-opening or functionalization of morpholine .

Biologische Aktivität

Chemical Structure and Properties
tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is a carbamate derivative characterized by the presence of a tert-butyl group and a morpholine ring. Its molecular formula is C12H22N2O7C_{12}H_{22}N_{2}O_{7} with a molecular weight of approximately 290.31 g/mol. The oxalate form suggests that it is combined with oxalic acid, which can influence its solubility and stability in various environments .

Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with tert-butyl carbamate and subsequent formation of the oxalate salt. This method is designed to minimize by-products while ensuring high yield and purity of the final compound.

Research indicates that compounds like this compound may exhibit significant biological activity through interactions with specific protein targets. Initial studies suggest that it may bind to various receptors or enzymes, influencing their activity and potentially leading to therapeutic effects .

Binding Affinity Studies

Binding affinity studies are crucial for understanding the biological potential of this compound. For instance, related carbamates have been tested for their ability to displace radioligands in binding assays, revealing insights into their pharmacological profiles. While specific K_i values for this compound are not yet available, similar compounds have shown varying degrees of affinity for serotonin transporters (SERT) and norepinephrine transporters (NET) .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique features of this compound. The following table summarizes some related compounds and their characteristics:

Compound NameCAS NumberSimilarityUnique Features
(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate1257850-88-61.00Enantiomeric form; potential differences in activity
(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate1257850-83-11.00Enantiomeric form; differing pharmacological properties
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate1187929-79-80.90Contains an amino group; potential for different bioactivity
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride1802489-65-10.89Hydrochloride salt form; affects solubility

This table illustrates how this compound stands out due to its specific functional groups and structural configuration, which may confer unique biological properties compared to similar compounds.

Therapeutic Applications

Research has indicated potential therapeutic applications for carbamates in drug design, particularly in treating neurological disorders due to their ability to modulate neurotransmitter systems. For example, studies on other carbamates have shown effectiveness in enhancing synaptic transmission or acting as enzyme inhibitors .

Future Directions

Further studies are needed to elucidate the precise biological mechanisms and therapeutic potentials of this compound. This includes detailed pharmacokinetic and pharmacodynamic evaluations, as well as clinical trials to assess efficacy and safety in relevant disease models.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate?

The synthesis typically involves sequential protection-deprotection strategies. For example, a Boc (tert-butoxycarbonyl) group is introduced to the morpholine nitrogen via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Subsequent oxalate salt formation is achieved by reacting the free base with oxalic acid in a polar solvent (e.g., ethanol or acetone). Critical steps include controlling reaction temperature (0–25°C) and monitoring pH to prevent premature deprotection .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : Confirms structural integrity, including Boc group integration and morpholine ring proton environments .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., ESI-MS for [M+H]+ or [M+Na]+ ions) .
  • X-ray crystallography : Resolves stereochemistry in chiral derivatives, particularly when enantiomeric purity is critical .
  • TGA/DSC : Assesses thermal stability and decomposition profiles, especially for oxalate salt forms .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis?

Enantiomeric resolution requires chiral separation techniques:

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases. Optimize flow rates (0.5–1.5 mL/min) and monitor UV absorption at 210–254 nm .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures under mild conditions (pH 7–8, 25–37°C) .
  • Crystallization-induced asymmetric transformation : Recrystallize in solvents like ethyl acetate/hexane with seeding from enantiopure crystals .

Q. How does the compound’s stability vary under different pH conditions?

Stability studies reveal:

  • Acidic conditions (pH < 3) : Rapid Boc deprotection occurs, generating morpholin-3-ylmethylamine oxalate. Monitor via HPLC to quantify degradation .
  • Neutral/basic conditions (pH 7–12) : The oxalate salt remains stable but may form aggregates in aqueous buffers. Use DMSO or DMF for solubility .
  • Long-term storage : Store at 2–8°C in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation .

Q. How to design experiments to study reactivity with nucleophiles?

  • Kinetic studies : React the compound with nucleophiles (e.g., amines, thiols) in acetonitrile or THF. Use stopped-flow UV-Vis to track carbamate cleavage rates .
  • Competitive reactions : Compare reactivity between Boc-protected and unprotected morpholine derivatives under identical conditions .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for nucleophilic attack .

Q. How to address contradictory data in pharmacological activity assays?

Contradictions often arise from:

  • Impurity profiles : Trace enantiomers or residual solvents (e.g., DCM) can skew bioactivity. Use preparative HPLC to isolate high-purity batches (>99.5%) .
  • Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements) with internal controls (e.g., Edoxaban for kinase inhibition studies) .
  • Solvent effects : DMSO concentrations >0.1% may inhibit cellular uptake. Optimize vehicle composition using PBS or cyclodextrin complexes .

Methodological Notes

  • Synthesis optimization : Scale-up reactions require strict temperature control to avoid exothermic side reactions during Boc protection .
  • Safety protocols : Use fume hoods and electrostatic-safe equipment when handling morpholine derivatives to minimize inhalation/explosion risks .
  • Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., using ACD/Labs or MestReNova) to confirm structural accuracy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.